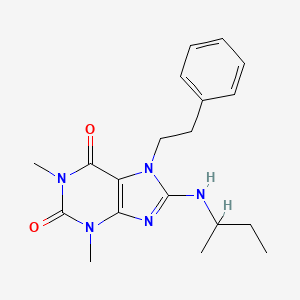
6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid, also known as MPPA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridinecarboxylic acids and has a molecular weight of 263.32 g/mol.
Aplicaciones Científicas De Investigación
- 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives have shown promising antibacterial properties. Researchers have explored their effectiveness against bacterial pathogens, including both Gram-positive and Gram-negative strains. These compounds could potentially serve as novel antibiotics or synergistic agents in combination therapies .
- Investigations into the antitumor properties of this compound have revealed its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Further research aims to optimize its structure for enhanced efficacy and reduced toxicity .
- The anti-inflammatory activity of 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives has been explored. These compounds may modulate inflammatory pathways, making them relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Some derivatives of this compound exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers are investigating their potential as natural antioxidants or as additives in functional foods .
- The vasodilatory effects of certain derivatives have drawn interest in cardiovascular research. These compounds may influence blood pressure regulation and vascular health. Researchers explore their potential in managing hypertension and related cardiovascular conditions .
- 6-Methyl-1-(3-methylphenyl)-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives serve as valuable building blocks for drug development. Medicinal chemists modify their structure to create novel compounds with specific pharmacological properties. These modifications can lead to new drugs targeting various diseases .
Antibacterial Activity
Anticancer Potential
Anti-Inflammatory Effects
Antioxidant Properties
Cardiovascular Applications
Drug Development
Propiedades
IUPAC Name |
6-methyl-1-(3-methylphenyl)-4-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-4-3-5-11(6-9)15-8-12(14(17)18)13(16)7-10(15)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSVJHDXYPOFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=O)C=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)
![1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2607573.png)
![3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2607574.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B2607575.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2607577.png)


![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)

![3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one, Mixture of diastereomers](/img/structure/B2607587.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)


